(3-Methylbutyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

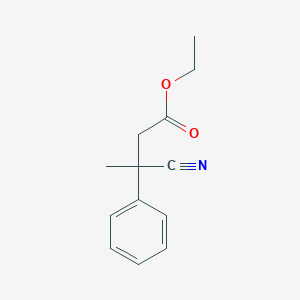

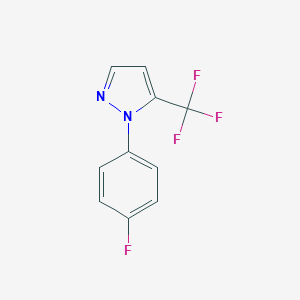

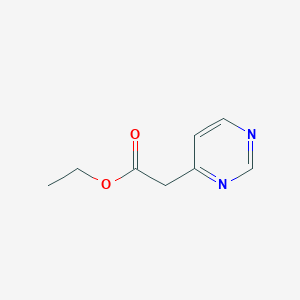

“(3-Methylbutyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1231245-19-4 . It has a molecular weight of 138.64 and is typically found in powder form .

Physical And Chemical Properties Analysis

“(3-Methylbutyl)hydrazine hydrochloride” is a powder . Its storage temperature is room temperature .Aplicaciones Científicas De Investigación

Analysis of Genotoxic Impurities

(3-Methylbutyl)hydrazine hydrochloride is implicated in the analytical chemistry of pharmaceuticals, particularly in the control and analysis of genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The substance is part of a broader category of compounds (hydrazines, hydrazides, and hydrazones) scrutinized for their potential genotoxicity. Various analytical techniques, including HPLC, GC, and IC, often require derivatization to detect and quantify these impurities, demonstrating the critical role of these compounds in ensuring drug safety and compliance with regulatory standards (Elder, Snodin, & Teasdale, 2011).

Antineoplastic and Carcinogenic Actions

Hydrazine derivatives, including (3-Methylbutyl)hydrazine hydrochloride, are studied for their antineoplastic (cancer-fighting) and carcinogenic (cancer-causing) properties. Research has shown that while some hydrazines exhibit antineoplastic actions, a significant majority are carcinogenic, cautioning against their use in cancer treatment. This duality underscores the complexity of hydrazine derivatives in therapeutic applications, highlighting the need for careful evaluation and risk assessment in drug development processes (Tóth, 1996).

Environmental and Occupational Hazards

The environmental and occupational hazards associated with hydrazine derivatives are well-documented. Exposure to these compounds, including (3-Methylbutyl)hydrazine hydrochloride, can occur in various settings, such as pharmaceutical manufacturing, agricultural applications, and space launch operations. The potential for significant health risks, including cancer, necessitates stringent controls and protective measures to minimize exposure and safeguard public health (Judeikis & Hill, 1991).

Development of Electrochemical Sensors

The toxic and hazardous nature of hydrazines has spurred the development of sensitive and selective electrochemical sensors for their detection. Graphene-based nanomaterials have emerged as promising platforms for the development of hydrazine sensors, offering high sensitivity, wide linear range, and low detection limits. Such sensors are vital for environmental monitoring and industrial safety, ensuring that hydrazine levels in water and other samples do not exceed safe limits (Singh et al., 2022).

Green Chemistry Approaches

In response to the environmental and health concerns associated with traditional hydrazine reduction processes, research has focused on green chemistry approaches. Plant extracts have been investigated as eco-friendly and sustainable reducing agents for graphene oxide, offering a non-toxic alternative to hydrazine. This shift towards greener reduction methods reflects a broader trend in materials science and chemistry, aiming to mitigate the environmental impact of chemical processes and materials production (Ismail, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

3-methylbutylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISDJPJIHAFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylbutyl)hydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)